8-Fluoro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
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Overview
Description
8-Fluoro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a fluorinated quinoline derivative. This compound is part of a broader class of quinoline-based molecules known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 8-Fluoro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of methylquinoline-2(1H)-one with specific reagents can yield the desired compound . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and solvents .
Chemical Reactions Analysis
8-Fluoro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of quinoline derivatives with different oxidation states.
Reduction: Reducing agents can convert the compound into its reduced forms, altering its chemical properties.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific functional groups on the quinoline ring
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are explored for their potential as enzyme inhibitors and antimicrobial agents.
Medicine: Fluorinated quinolines, including this compound, are investigated for their potential therapeutic effects, such as antibacterial and antineoplastic activities
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Fluoro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit bacterial DNA-gyrase, leading to the disruption of bacterial DNA replication and cell death. This mechanism is similar to that of other fluoroquinolones, which are known for their high antibacterial activity .
Comparison with Similar Compounds
8-Fluoro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can be compared with other similar compounds, such as:
Ciprofloxacin: Another fluoroquinolone with broad-spectrum antibacterial activity.
Nalidixic acid: An earlier quinolone derivative used as an antibacterial agent.
Lomefloxacin: A fluoroquinolone with similar structural features and antibacterial properties
These compounds share a common quinoline core but differ in their specific substituents, which influence their biological activities and applications.
Properties
Molecular Formula |
C11H10FNO3 |
---|---|
Molecular Weight |
223.20 g/mol |
IUPAC Name |
8-fluoro-1-methyl-2-oxo-3,4-dihydroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H10FNO3/c1-13-9(14)5-7(11(15)16)6-3-2-4-8(12)10(6)13/h2-4,7H,5H2,1H3,(H,15,16) |
InChI Key |
LLMVDBFCIRJJJE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC(C2=C1C(=CC=C2)F)C(=O)O |
Origin of Product |
United States |
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